Benzyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
Benzyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyridine derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for cost-effectiveness and efficiency, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
Benzyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with antihypertensive properties.
Nicardipine: Used in the treatment of cardiovascular diseases.
Uniqueness
Benzyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines.
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
benzyl 4-amino-6-oxo-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c14-11-6-7-15(12(16)8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9,14H2 |
InChI Key |
PGSNSAMCDKBECI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C=C1N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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